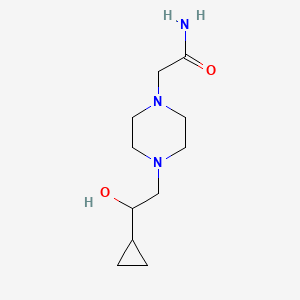

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C11H21N3O2 and its molecular weight is 227.308. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Therapeutic Potential

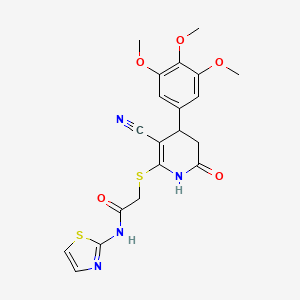

2-Cyano-N-(2-hydroxyethyl) acetamide and its derivatives, including 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide, are pivotal in the synthesis of heterocyclic compounds. These compounds serve as essential intermediates for creating diverse and novel heterocyclic systems with potential therapeutic applications. The versatility of these compounds in heterocyclic synthesis underscores their significance in medicinal chemistry, offering a pathway to develop novel drugs with various therapeutic uses (Gouda et al., 2015).

Piperazine Derivatives in Drug Design

Piperazine, a core element in compounds like this compound, is crucial in the rational design of drugs. It is present in numerous medications across various therapeutic categories, including antipsychotics, antidepressants, anticancer, and antiviral agents. The slight modifications in the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, showcasing the broad potential of piperazine-based molecules in drug discovery (Rathi et al., 2016).

DNA Interaction and Drug Design

The synthetic dye Hoechst 33258, similar in structure to this compound, demonstrates strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This binding specificity makes such compounds valuable in studying DNA interactions and as starting points in rational drug design, particularly in targeting genetic material for therapeutic purposes (Issar & Kakkar, 2013).

Anti-mycobacterial Activity

Piperazine, a key component of this compound, has shown significant anti-mycobacterial activity. Various piperazine-containing compounds have demonstrated potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine derivatives in developing new anti-mycobacterial agents (Girase et al., 2020).

Synthetic and Pharmaceutical Applications

Piperazine and morpholine derivatives, such as this compound, exhibit a broad spectrum of pharmaceutical applications due to their potent pharmacophoric activities. Recent developments in the synthesis of piperazine and morpholine analogues have opened new avenues for their application in various therapeutic domains, further emphasizing their importance in drug development and medicinal chemistry (Mohammed et al., 2015).

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, have a wide range of biological and pharmaceutical activity . They are employed in various drugs and bind with high affinity to multiple receptors .

Mode of Action

It is suggested that the bromine atoms in similar compounds have a moderate spatial structure to occupy the hydrophobic cavity of the p-loop pocket . This suggests a possible interaction with its targets that could result in changes at the molecular level.

Biochemical Pathways

It is known that piperazine derivatives have diverse biological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Molecular docking and admet studies have been used to explain the biological properties of similar compounds . These studies can provide insights into the compound’s bioavailability and pharmacokinetics.

Result of Action

It was observed that similar compounds produced loss of cell viability with ic 50 values comparable to olaparib , suggesting potential cytotoxic effects.

Properties

IUPAC Name |

2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c12-11(16)8-14-5-3-13(4-6-14)7-10(15)9-1-2-9/h9-10,15H,1-8H2,(H2,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLARXJOMBPYGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)CC(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2801328.png)

![2-(4-ethoxyphenyl)-5-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2801330.png)

![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2801343.png)

![4-(3-Methylphenyl)-2-[(pyridin-4-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2801346.png)

![[1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B2801347.png)